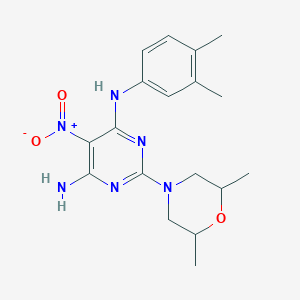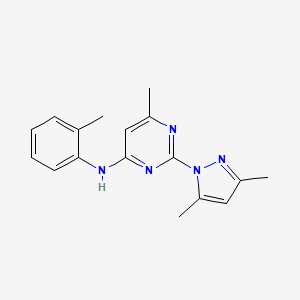
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving the reaction of 2-methylphenylamine with other reagents to form the desired pyrimidine structure.
Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine rings under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methylphenyl)pyrimidin-4-amine
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures
Eigenschaften
Molekularformel |
C17H19N5 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5/c1-11-7-5-6-8-15(11)19-16-10-12(2)18-17(20-16)22-14(4)9-13(3)21-22/h5-10H,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
SHGAPVCGEMOINK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)
![ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261555.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B11261571.png)
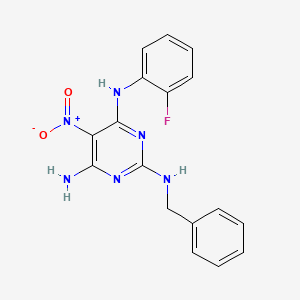
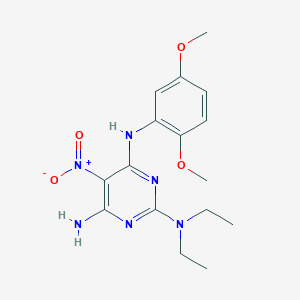
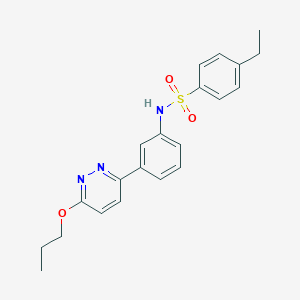
![4-butoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261589.png)
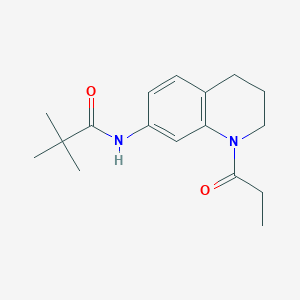
![6-(methoxymethyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11261591.png)
